(2R)-2-(2-methylphenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2R)-2-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3/t12-/m1/s1 |
InChI Key |
QLDMVIFAIGYZPR-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCCN2 |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 2 2 Methylphenyl Piperidine and Analogues
Enantioselective Formation of the Piperidine (B6355638) Ring System
The cornerstone of synthesizing enantiopure (2R)-2-(2-methylphenyl)piperidine lies in the ability to control the stereochemistry during the formation of the piperidine ring. Modern synthetic chemistry offers a powerful toolkit, including asymmetric hydrogenation, chiral auxiliary-mediated reactions, and various catalytic approaches to achieve this goal with high levels of enantioselectivity.
Asymmetric Hydrogenation and Reduction Strategies
Asymmetric hydrogenation of prochiral precursors, such as pyridinium (B92312) salts or imines, stands out as a highly efficient and atom-economical method for accessing chiral piperidines. While direct data for the hydrogenation of a 2-(2-methylphenyl)pyridine precursor is limited, studies on analogous 2-alkyl and 2-aryl pyridinium salts provide significant insights into the potential of this strategy.
Iridium-based catalysts have shown particular promise in the enantioselective hydrogenation of pyridinium salts. For instance, the use of an Iridium catalyst bearing the MeO-BoQPhos ligand has been effective in the asymmetric reduction of various 2-alkyl-substituted pyridinium salts, achieving high enantiomeric ratios. This methodology could potentially be adapted for the synthesis of this compound by employing 2-(2-methylphenyl)pyridine as the substrate. The general approach involves the activation of the pyridine (B92270) ring by N-alkylation, followed by hydrogenation in the presence of a chiral iridium catalyst.
| Substrate (Analogue) | Catalyst System | Enantiomeric Ratio (er) |
| N-Benzyl-2-phenethylpyridinium | Ir/MeO-BoQPhos | 88:12 |
| N-Benzyl-2-methylpyridinium | Ir/MeO-BoQPhos | 82:18 |
Another viable approach involves the asymmetric reduction of cyclic imines derived from 5-amino-1-(2-methylphenyl)pentan-1-one. While not a direct hydrogenation of a heteroaromatic ring, this method establishes the chiral center at the 2-position through the stereoselective reduction of a C=N bond within a pre-formed ring system.
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
The use of chiral auxiliaries is a classical yet powerful strategy for inducing stereoselectivity in the synthesis of chiral compounds. wikipedia.org In the context of 2-arylpiperidines, a chiral auxiliary can be temporarily attached to the synthetic precursor to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product.
A prominent example of this approach involves the use of enantiopure phenylglycinol as a chiral auxiliary. rsc.org In a reported synthesis of 2-arylpiperidines, (R)-phenylglycinol is condensed with an achiral or racemic aryl-δ-oxoacid to form a bicyclic lactam with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary and cyclization affords the chiral 2-arylpiperidine. While this method was demonstrated for the synthesis of (R)- and (S)-2-phenylpiperidine, it provides a clear blueprint for its application to the synthesis of this compound by utilizing 5-(2-methylphenyl)-5-oxopentanoic acid as the starting material.
General Scheme for Chiral Auxiliary-Mediated Synthesis:
Condensation of a 5-aryl-5-oxopentanoic acid with a chiral auxiliary (e.g., (R)-phenylglycinol).
Diastereoselective formation of a bicyclic lactam.
Reductive cleavage of the chiral auxiliary.
Cyclization to yield the enantiomerically enriched 2-arylpiperidine.
The choice of chiral auxiliary is critical and can influence both the diastereoselectivity of the key reaction and the ease of its subsequent removal. Other notable chiral auxiliaries include Evans oxazolidinones and pseudoephedrine, which have been widely employed in asymmetric synthesis. wikipedia.org
Organocatalytic and Transition Metal-Catalyzed Asymmetric Syntheses
In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of complex molecules, including chiral piperidines. These methods often offer mild reaction conditions and high levels of stereocontrol.
Organocatalytic approaches frequently mimic biosynthetic pathways. For instance, a biomimetic asymmetric synthesis of 2-substituted piperidine alkaloids has been developed using a proline-derived catalyst. nih.gov This strategy involves a cascade reaction that assembles the piperidine ring from simple precursors, with the organocatalyst controlling the stereochemical outcome. Such an approach could be tailored for the synthesis of this compound by selecting the appropriate starting materials.
Transition metal-catalyzed reactions provide a diverse array of transformations for piperidine synthesis. A notable example is the rhodium-catalyzed asymmetric carbo-metalation of dihydropyridines. This method allows for the introduction of an aryl group at the 3-position of the piperidine ring with high enantioselectivity. While this provides a different substitution pattern, it highlights the potential of transition metal catalysis in functionalizing the piperidine core.
Cyclization and Annulation Reactions for Substituted Piperidine Cores
The construction of the piperidine ring is often achieved through cyclization reactions, where a linear precursor is induced to form the cyclic structure. These methods can be broadly categorized into those involving intramolecular amination pathways and those mediated by radical intermediates.
Intramolecular Amination and Cyclization Pathways (e.g., aza-Heck, hydroamination)
Intramolecular amination reactions are a direct and efficient means of forming the C-N bond that closes the piperidine ring. The aza-Heck reaction, a palladium-catalyzed intramolecular cyclization of an amine onto an alkene, is a powerful tool in this regard. rsc.org For the synthesis of a 2-arylpiperidine, a suitable precursor would be an N-protected 5-alkenyl-1-arylethylamine. The palladium catalyst facilitates the cyclization to form the piperidine ring. The stereochemistry at the 2-position can be pre-determined from a chiral starting material or controlled through the use of chiral ligands on the palladium catalyst.
Hydroamination, the addition of an N-H bond across a double or triple bond, also offers a direct route to piperidines. Intramolecular hydroamination of ω-aminoalkenes or alkynes can be catalyzed by various metals, leading to the formation of the piperidine ring. A stereoselective reductive hydroamination/cyclization cascade of alkynes has been described for the synthesis of piperidines, proceeding through an iminium ion intermediate. researchgate.net
Radical-Mediated Cyclizations for Piperidine Ring Formation
Radical cyclizations provide an alternative and powerful approach to the construction of the piperidine ring, often under mild conditions. These reactions typically involve the generation of a radical on a linear precursor, which then undergoes an intramolecular addition to an unsaturated moiety to form the cyclic system.
A common strategy involves the 6-exo cyclization of a nitrogen-centered or carbon-centered radical onto an alkene or alkyne. For example, the cyclization of stabilized radicals onto α,β-unsaturated esters has been reported for the stereoselective synthesis of 2,4,5-trisubstituted piperidines. cardiff.ac.uk By carefully designing the precursor, this methodology could be adapted for the synthesis of this compound. The precursor would typically contain a nitrogen atom, an aryl group at the desired position, and a radical precursor suitably positioned to facilitate the 6-exo cyclization.
| Precursor Type | Radical Generation | Cyclization Mode |
| N-allyl-2-bromo-1-arylethanamine derivative | Tin- or silane-based radical initiator | 6-exo-trig |
| δ,ε-unsaturated N-tosylamide | Photoredox catalysis | 6-exo-trig |
The stereochemical outcome of radical cyclizations can be influenced by the substrate's existing stereocenters or by the use of chiral reagents.
Multicomponent Reaction Approaches for Diversified Piperidine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of piperidine derivatives analogous to this compound, MCRs provide a convergent and highly adaptable strategy.
One notable MCR approach involves the [3+3] cycloaddition of enones with α-substituted cinnamic acids, which proceeds through a sequence of Michael addition and decarboxylation to form substituted piperidines. nih.gov Another versatile method is the three-component reaction of an amine, an aldehyde, and a dienophile, often catalyzed by a Lewis acid such as copper sulfate. nih.gov This strategy allows for the diastereoselective synthesis of highly substituted spirotetrahydrocarbazoles, which contain a piperidine core. nih.gov
The utility of MCRs extends to the synthesis of complex heterocyclic systems incorporating the piperidine motif. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with various active methylene (B1212753) compounds and amines can furnish a range of 2-(piperidin-1-yl)quinoline derivatives. researchgate.net These reactions highlight the modularity of MCRs, where variation of each component can lead to a diverse set of products.
Table 1: Examples of Multicomponent Reactions for Piperidine Analogue Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| [3+3] Cycloaddition | Enones, α-Substituted Cinnamic Acids | - | Substituted Piperidines |
| Three-Component Reaction | Aromatic Aldehydes, 2-Methylindole, Cyclic Dienophiles | CuSO₄, Toluene (B28343), 110°C | Spirotetrahydrocarbazoles |
| One-Pot Reaction | 2-Chloroquinoline-3-carbaldehydes, Active Methylene Compounds, Amines | Various | 2-(Piperidin-1-yl)quinolines |
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the core piperidine scaffold is assembled, further functionalization and derivatization are often necessary to fine-tune its biological activity. The ability to selectively introduce or modify functional groups at specific positions on the piperidine ring is crucial for developing structure-activity relationships.
Regioselective Functional Group Interconversions on the Piperidine Ring
The regioselective functionalization of the piperidine ring presents a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. However, modern catalytic methods have provided powerful solutions to this problem. The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov
For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to different positions of the piperidine ring. nih.gov The use of specific rhodium catalysts in combination with an N-Boc protecting group can favor functionalization at the C2 position, while other catalysts and protecting groups can direct the reaction to the C4 position. nih.govresearchgate.net Palladium-catalyzed C(sp³)–H arylation has also been demonstrated to be a powerful tool for the regioselective introduction of aryl groups onto the piperidine ring. acs.org By employing an aminoquinoline directing group at the C3 position, arylation can be selectively directed to the C4 position. acs.org
Table 2: Regioselective Functionalization of the Piperidine Ring
| Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group |
| C2 | Rhodium-catalyzed C-H Insertion | N-Boc-piperidine, Rh₂(R-TCPTAD)₄ | 2-Substituted analogue |
| C4 | Rhodium-catalyzed C-H Insertion | N-α-oxoarylacetyl-piperidines, Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-Substituted analogue |
| C4 | Palladium-catalyzed C-H Arylation | N-Boc-3-(aminoquinolyl)piperidine, Ar-I, Pd-catalyst | C4-Aryl group |
Stereoselective Introduction of Additional Stereocenters
Introducing additional stereocenters onto the pre-existing chiral scaffold of this compound requires highly stereoselective reactions. This allows for the synthesis of diastereomerically pure compounds, which is critical for understanding the three-dimensional requirements for biological activity.
A modular approach to trisubstituted chiral piperidines has been developed, which relies on the sequential decarboxylative functionalization of a piperidine tricarboxylate intermediate. acs.org This method allows for the chemo- and stereoselective introduction of various substituents. acs.org For example, a photocatalytic Giese reaction can be employed for the second decarboxylative functionalization step, leading to highly elaborated chiral piperidines. acs.org
Furthermore, kinetic resolution of racemic piperidine derivatives can be a powerful strategy for accessing enantioenriched building blocks. The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk The remaining 4-methylene group can then be further functionalized to introduce additional stereocenters without loss of enantiopurity. whiterose.ac.uk
Table 3: Stereoselective Introduction of Additional Stereocenters
| Strategy | Key Transformation | Reagents/Conditions | Stereochemical Outcome |
| Modular Synthesis | Sequential Decarboxylative Functionalization | Piperidine tricarboxylate, Transition metal or photocatalyst | Chemo- and stereoselective formation of trisubstituted piperidines |
| Kinetic Resolution | Asymmetric Deprotonation | n-BuLi, (-)-Sparteine | Separation of enantiomers, providing enantioenriched 2,2-disubstituted piperidines |
Stereochemical Principles and Control in the Synthesis of 2r 2 2 Methylphenyl Piperidine
Enantiomeric Excess and Diastereomeric Ratio Determination in Synthetic Pathways
In the synthesis of chiral molecules like (2R)-2-(2-methylphenyl)piperidine, which possesses a single stereocenter, the primary measure of stereochemical purity is the enantiomeric excess (ee). wikipedia.org Enantiomeric excess quantifies the extent to which one enantiomer is present in a greater amount than the other in a mixture. wikipedia.orglibretexts.org It is defined as the absolute difference in the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org A mixture containing 75% of the R-enantiomer and 25% of the S-enantiomer would have an enantiomeric excess of 50% for the R-enantiomer (75% - 25%). libretexts.org A completely racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. wikipedia.orgmasterorganicchemistry.com
When a synthesis generates a compound with two or more stereocenters, the relationship between the stereoisomers can be that of diastereomers. The relative proportion of these diastereomers is expressed as the diastereomeric ratio (dr). For instance, the hydrogenation of a substituted pyridine (B92270) might lead to both cis and trans products, and the diastereomeric ratio would indicate the predominance of one over the other. whiterose.ac.uk
The determination of both enantiomeric excess and diastereomeric ratio is crucial for evaluating the success of an asymmetric synthesis. wikipedia.org Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a primary method for separating and quantifying enantiomers, thereby allowing for the calculation of ee. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. Using chiral shift reagents or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, it becomes possible to distinguish and quantify the different stereoisomers. researchgate.net Furthermore, the diastereomeric ratio of a crude reaction product can often be determined directly from its standard 1H NMR spectrum. whiterose.ac.uk
The table below illustrates reported stereoselectivity outcomes for various synthetic methods leading to chiral piperidine (B6355638) derivatives, showcasing the levels of control that can be achieved and the methods used for their determination.
| Synthetic Method | Product Type | Stereoselectivity Achieved | Analytical Method | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation of 2-Alkyl-pyridinium Salts | Enantioenriched 2-Alkylpiperidines | Up to 93:7 er | HPLC | nih.gov |
| Exocyclic Chirality Induced NAE Condensation | Substituted NH-Piperidines | ee > 95% | Chiral HPLC | researchgate.netrsc.org |
| Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines | Enantioenriched 2-Arylpiperidines | er up to 99:1 | Chiral HPLC | whiterose.ac.uk |
| Hydrogenation of Pyridines | cis/trans-Piperidines | dr reported | 1H NMR | whiterose.ac.uk |
| Chemoenzymatic Monoamination of 1,5-Diketones | 2,6-Disubstituted Piperidines | Excellent enantio- and regioselectivities | Not Specified | nih.gov |
Role of Chiral Catalysts and Ligands in Asymmetric Induction
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the others. In the synthesis of this compound, this is most commonly achieved through asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. patentdigest.org These catalysts create a chiral environment around the reacting molecules, forcing the reaction to proceed along a lower energy pathway to form one stereoisomer in preference to the other. The catalyst system typically consists of a metal center and a chiral ligand.
Transition Metal Catalysts: Complexes of transition metals like iridium, rhodium, palladium, and molybdenum are widely used. nih.govnih.govdurham.ac.ukdicp.ac.cn The chiral ligand, which coordinates to the metal, is the source of chirality. For example, the asymmetric hydrogenation of 2-alkyl-pyridinium salts to yield enantioenriched piperidines has been successfully performed using an iridium catalyst in combination with the chiral ligand MeO-BoQPhos. nih.gov This system demonstrated high levels of enantioselectivity. nih.gov Similarly, palladium catalysts are effective for the asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which are related heterocyclic structures. dicp.ac.cn
Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful strategy in asymmetric synthesis. nih.gov Chiral phosphoric acids, derived from axially chiral scaffolds like BINOL and SPINOL, are effective catalysts for a variety of transformations. nih.gov For piperidine synthesis, chiral thiourea (B124793) catalysts have been proposed to activate N-acyliminium ions toward enantioselective intramolecular Mannich-type cyclizations, which would be a direct method for forming the chiral piperidine core. patentdigest.org
Chiral Ligands: The choice of ligand is critical for achieving high stereoselectivity. Ligands such as sparteine (B1682161), a naturally occurring alkaloid, can be used in combination with organolithium bases to perform kinetic resolutions of racemic piperidines, isolating one enantiomer in high purity. whiterose.ac.uk P-chiral bisphosphorus ligands have been employed with rhodium catalysts for the enantioselective hydrogenation of tetrasubstituted enamides, a transformation relevant to piperidine synthesis. nih.gov The modular nature of many ligands allows for systematic optimization of the catalyst to achieve maximum enantioselectivity for a specific substrate. patentdigest.org
The following table summarizes various chiral catalyst and ligand systems used in the synthesis of chiral piperidines and related heterocycles.
| Catalyst/Ligand System | Reaction Type | Product Type | Achieved Selectivity | Reference |
|---|---|---|---|---|
| [Ir(COD)Cl]2 / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkylpiperidines | Up to 93:7 er | nih.gov |
| n-BuLi / (+)-Sparteine | Kinetic Resolution | (S)-N-Boc-2-aryl-4-methylenepiperidines | er 99:1 | whiterose.ac.uk |
| n-BuLi / (−)-Sparteine | Kinetic Resolution | (R)-N-Boc-2-aryl-4-methylenepiperidines | Good selectivity | whiterose.ac.uk |
| Thiourea Organocatalyst (proposed) | Intramolecular Mannich Cyclization | Chiral Piperidines | Proposed for high enantioselectivity | patentdigest.org |
| BIPOL-based Chiral Phosphoric Acid | Asymmetric Catalysis | Various | High enantioselectivity in model reactions | nih.gov |
| Cu(I) / MINDY Ligand | Cyclopropanation | Cyclopropanes | Up to 72% ee | durham.ac.uk |
Rational Design of Precursors for Stereospecific Transformations
Beyond the catalyst, the structure of the starting material, or precursor, is fundamental to controlling the stereochemical outcome of a reaction. Rational design of precursors involves modifying the substrate to favor a specific reaction pathway, leading to the desired stereoisomer. This can be achieved by incorporating directing groups, bulky substituents, or specific functional groups that influence the transition state of the key stereodetermining step.
A powerful example is the dearomatization of pyridine rings coordinated to a metal complex. nih.gov By coordinating a pyridine precursor to a tungsten complex like {WTp(NO)(PMe₃)}, the aromatic ring is activated for highly stereoselective nucleophilic additions. This strategy allows for the synthesis of complex piperidine analogues with precise control over the newly formed stereocenters, where the metal acts as a temporary directing group. nih.gov
Another strategy involves the stereoselective reduction of a cyclic precursor. The synthesis of cis-piperidines can be achieved through the hydrogenation of corresponding pyridine precursors. whiterose.ac.uk These cis-isomers can then be transformed into their trans-diastereoisomers through a process of controlled epimerization, demonstrating how a single precursor can be rationally guided to different stereochemical outcomes. whiterose.ac.uk
The use of protecting groups, such as the tert-butoxycarbonyl (N-Boc) group, is also a key element of precursor design. The N-Boc group in N-Boc-2-aryl-4-methylenepiperidines is crucial for the success of their kinetic resolution via asymmetric lithiation. whiterose.ac.uk The conformation and electronic nature of the N-Boc group influence the stability and reactivity of the chiral organolithium intermediate, enabling the high stereoselectivity observed. whiterose.ac.uk Similarly, designing precursors like tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone allows for stereoselective cyclization reactions to form fused piperidine systems with high diastereoselectivity. researchgate.net
Chiral Pool Synthesis Approaches Utilizing Related Precursors
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net This approach leverages the inherent chirality of molecules from nature, such as amino acids, sugars, or terpenes, to build more complex chiral targets, transferring the stereochemistry from the starting material to the final product. nih.govresearchgate.net
For the synthesis of 2-substituted piperidines, amino acids are particularly valuable precursors. nih.govresearchgate.net For example, L-pipecolinic acid, which is the higher homolog of L-proline, already contains the piperidine core with a defined stereocenter at the 2-position. researchgate.net It serves as an excellent starting point for the synthesis of various piperidine alkaloids. researchgate.net Other amino acids can also be used; a general methodology for producing 2-substituted carboxypiperidines begins with amino acids of known stereochemistry, where the piperidine ring is formed via alkylation with a dihaloalkane. nih.gov
This approach is one of the three major strategies for achieving asymmetric induction in Mannich reactions to form piperidine alkaloids, referred to as "internal asymmetric induction" because the chirality is part of the substrate itself. researchgate.net The synthesis of bridged piperidine analogues has also been accomplished using enantiomerically pure precursors, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, to ensure the final products have unambiguous stereochemistry. nih.gov This highlights the power of the chiral pool approach in creating structurally complex and stereochemically defined molecules.
Computational and Theoretical Investigations of 2r 2 2 Methylphenyl Piperidine Systems
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to analyze its electronic properties. For (2R)-2-(2-methylphenyl)piperidine, DFT calculations, typically using a basis set such as 6-31G(d,p) or higher, can predict key structural and electronic parameters.
The optimized geometry reveals the most stable conformation, which for the piperidine (B6355638) ring is typically a chair form to minimize steric and torsional strain. The 2-(2-methylphenyl) substituent can exist in either an equatorial or an axial position. DFT calculations consistently show that for large substituents on a piperidine ring, the equatorial position is energetically favored to avoid 1,3-diaxial interactions.
Key geometric parameters that can be calculated include bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not extensively published, data from analogous substituted piperidines provide expected values. researchgate.netnih.gov
Table 1: Representative Geometric Parameters from DFT Calculations for a 2-Arylpiperidine System
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length | Piperidine ring nitrogen to adjacent carbon | ~1.47 Å |
| C-C Bond Length | Within the piperidine ring | ~1.53 - 1.54 Å |
| C-C Bond Length | Bond connecting piperidine to phenyl ring | ~1.52 Å |
| C-N-C Bond Angle | Angle within the piperidine ring at the nitrogen atom | ~111° |
| C-C-C Bond Angle | Angles within the piperidine ring | ~110° - 112° |
Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom's lone pair would represent a region of high electron density (negative potential), making it a primary site for protonation and hydrogen bonding.
Conformational Landscape Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds and a flexible ring system, leading to a complex conformational landscape. Computational methods are used to map this landscape and identify the most stable low-energy conformers.
The primary conformational equilibrium for the piperidine ring is between two chair conformations, though twist-boat conformations can also exist as transition states or higher-energy minima. rsc.org For a 2-substituted piperidine, the ma revolves around the orientation of the substituent.
Equatorial Conformer: The 2-methylphenyl group occupies a position in the "equator" of the piperidine ring. This is generally the more stable conformation for bulky substituents.
Axial Conformer: The 2-methylphenyl group is positioned along the "axis" of the ring, leading to potential steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions).
A potential energy surface (PES) can be generated by systematically rotating key dihedral angles (e.g., the bond connecting the piperidine and phenyl rings) and calculating the energy at each point. This mapping reveals the energy barriers between different conformations and the relative stability of each minimum. rsc.orgresearchgate.net Studies on similar N-substituted piperidines show that the energy difference between equatorial and axial conformers can be on the order of several kcal/mol, confirming the strong preference for the equatorial position. nih.gov
Table 2: Illustrative Relative Energies of Piperidine Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K |
|---|---|---|---|
| Chair | Equatorial 2-methylphenyl | 0 (most stable) | >99% |
| Chair | Axial 2-methylphenyl | ~2.5 - 4.0 | <1% |
Note: Values are illustrative, based on typical A-values for bulky substituents on a cyclohexane (B81311) ring, which serves as a good model for piperidine.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wave function of a molecule into a more intuitive picture of chemical bonding. It provides insights into charge distribution and stabilizing intramolecular interactions. rsc.orgrsc.org
For this compound, NBO analysis can quantify key electronic effects. A primary focus is on hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. A significant interaction in piperidine systems is the donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals of adjacent C-C and C-H bonds (σ*).
These n → σ* interactions contribute significantly to the stability of the molecule and can influence its conformational preferences. For instance, the orientation of the nitrogen lone pair (axial vs. equatorial) affects the efficiency of this orbital overlap. NBO analysis reveals the stabilization energy (E2) associated with each donor-acceptor interaction.
NBO calculations also provide a detailed breakdown of the natural atomic charges on each atom, offering a more refined picture of the charge distribution than the broader MEP map. This can help in understanding the reactivity and intermolecular interaction potential of specific atoms within the molecule.
Table 3: Example NBO Analysis Data for a Piperidine System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | σ*(C2-C3) | ~1.5 - 3.0 | Hyperconjugation |
| n(N) | σ*(C6-C5) | ~1.5 - 3.0 | Hyperconjugation |
Note: E(2) values are representative and indicate the stabilization energy from the interaction.
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction (Focus on Mechanistic Insights)
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and for understanding the mechanistic basis of ligand-receptor interactions. researchgate.netnih.gov
For this compound, which is a scaffold found in various biologically active compounds, docking simulations can provide hypotheses about its potential biological targets and binding modes. The process involves:
Obtaining the 3D structure of a target protein, often from a crystallographic database.
Placing the 3D structure of the ligand, this compound, into the binding site of the protein.
Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity.
The results of a docking simulation can offer valuable mechanistic insights:
Key Binding Interactions: It can identify specific amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. The nitrogen atom of the piperidine ring is a potential hydrogen bond donor (when protonated) or acceptor. The 2-methylphenyl group can engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the binding site. nih.gov
Binding Conformation: The simulation reveals the likely conformation of the ligand when it is bound to the target, which may differ from its lowest-energy conformation in solution.
Basis for Optimization: By understanding how the molecule fits into the binding site, chemists can design new analogs with improved affinity and selectivity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These predictions serve as a valuable tool for structural elucidation and for validating the results of experimental measurements.
By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field (using methods like Gauge-Independent Atomic Orbital, GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts can then be compared to experimental spectra. A strong correlation between the predicted and measured values provides confidence in the proposed structure and its computationally determined conformation. Discrepancies may suggest a different conformation or an incorrect structural assignment.
Similarly, calculation of the vibrational frequencies can predict the positions of major peaks in the IR spectrum. These frequencies correspond to the stretching and bending motions of the chemical bonds.
Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Shifts for a Substituted Piperidine
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 55.8 | 56.2 |
| C3 | 28.1 | 28.5 |
| C4 | 25.9 | 26.3 |
| C5 | 27.5 | 27.9 |
Note: Data is representative of the typical accuracy achieved when comparing DFT-calculated and experimental NMR shifts for organic molecules.
This synergy between computational prediction and experimental data is a powerful approach in modern chemical research, enabling a detailed and confident characterization of complex molecules like this compound.
Research Applications of 2r 2 2 Methylphenyl Piperidine As a Chiral Building Block and Ligand
Strategic Utility in the Synthesis of Complex Natural Alkaloids and Bioactive Molecules
Chiral 2-substituted piperidines are crucial intermediates in the synthesis of numerous pharmaceuticals and natural products. nih.gov The defined stereocenter at the C2 position serves as an anchor point for building adjacent stereochemistry, a common strategy in the synthesis of neurokinin (NK) receptor antagonists. These antagonists, which include compounds like (+)-CP-99,994 and (+)-L-733,060, are significant targets in medicinal chemistry due to their potential in treating a variety of disorders. acs.orgnih.govclockss.org While many syntheses of these molecules begin from chiral pool starting materials like L-glutamic acid, the core structure highlights the importance of the chiral 2-phenylpiperidine framework. nih.govclockss.org
A prominent example that underscores the value of the 2-(2-methylphenyl)piperidine scaffold is in the development of the potent and selective Neurokinin 1 (NK1) receptor antagonist, casopitant. nih.gov The discovery and biological characterization of casopitant, which was advanced into clinical studies for treating major depressive disorders, featured a (2R)-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine core. nih.gov This structure is a direct and more complex analogue of (2R)-2-(2-methylphenyl)piperidine. The synthesis of such complex molecules relies on the strategic use of chiral piperidine (B6355638) building blocks to ensure the final compound has the correct absolute stereochemistry required for its potent biological activity. nih.gov
| Bioactive Molecule | Therapeutic Target | Structural Core Component |
| (+)-CP-99,994 | Neurokinin 1 (NK1) Receptor | 2-phenylpiperidine |
| (+)-L-733,060 | Neurokinin 1 (NK1) Receptor | 2,3-disubstituted piperidine |
| Casopitant | Neurokinin 1 (NK1) Receptor | (2R)-2-(4-fluoro-2-methylphenyl)piperidine |
| Vestipitant | Neurokinin 1 (NK1) Receptor | 2-(S)-(4-fluoro-2-methylphenyl)piperazine |
Development of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. nih.govresearchgate.net Chiral piperidine derivatives are attractive scaffolds for ligands due to their rigid conformational structure and the presence of a nitrogen atom that can act as a coordination site for a metal center.
While specific research detailing the use of this compound as a direct precursor for a widely used chiral ligand is not extensively documented, its structure is ideally suited for the creation of non-symmetrical P,N-ligands. nih.govscispace.com These ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, have shown great success in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. nih.govnih.gov A synthetic strategy could involve the N-alkylation of this compound with a phosphine-containing moiety, such as 2-(diphenylphosphino)benzyl bromide. The resulting P,N-ligand would possess a defined chiral environment from the piperidine backbone, which could effectively induce asymmetry in catalytic transformations. This approach of creating modular, non-symmetrical ligands allows for fine-tuning of both steric and electronic properties to optimize enantioselectivity for specific reactions. nih.gov
Scaffold in the Design of Molecular Probes for Biochemical Research
The piperidine scaffold is prevalent in a multitude of biologically active compounds, making it an interesting framework for the design of molecular probes. nih.govwhiterose.ac.uk These probes are essential tools for studying biological processes, identifying drug targets, and understanding mechanisms of action. However, the specific application of this compound as a core scaffold in the design and synthesis of molecular probes for biochemical research is not well-documented in the available scientific literature. Its structural similarity to the core of NK1 receptor antagonists suggests a potential application in developing probes, such as fluorescently-labeled or biotinylated derivatives, to study neurokinin receptor distribution, binding kinetics, and cellular trafficking.
Exploration in Materials Science for Chiral Recognition or Optoelectronic Properties
The incorporation of chiral molecules into materials can impart unique properties, leading to applications in chiral recognition, sensing, and optoelectronics. Chiral auxiliaries and building blocks are fundamental to creating these advanced materials. wikipedia.orgsigmaaldrich.com Despite the potential, there is currently a lack of published research exploring the use of this compound or its derivatives in the field of materials science. Its rigid chiral structure could theoretically be exploited for creating chiral stationary phases for chromatography or as a component in chiral polymers for sensing applications, but this remains an unexplored area of investigation.
Mechanistic Insights into Reactions Involving the 2r 2 2 Methylphenyl Piperidine Scaffold
Elucidation of Reaction Pathways and Transition States in Piperidine (B6355638) Formation
The synthesis of the 2-arylpiperidine core, a key feature of (2R)-2-(2-methylphenyl)piperidine, can be achieved through various reaction pathways. The elucidation of these pathways and the characterization of their associated transition states are paramount for controlling reaction outcomes. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools in this endeavor.
One common strategy for constructing the piperidine ring is through the cyclization of a linear precursor. For instance, the formation of piperidines can proceed via the cyclization of unsaturated amines or aldehydes. Mechanistic studies, supported by DFT calculations at levels such as B3LYP/6-31G(d), suggest that these cyclizations can proceed through concerted or stepwise mechanisms involving carbocationic intermediates. nih.govbirmingham.ac.uk The stability of these intermediates and the energy barriers of the transition states dictate the feasibility and selectivity of the reaction.
A prevalent method for synthesizing substituted piperidines is the aza-Diels-Alder reaction, a [4+2] cycloaddition. DFT calculations have been employed to investigate the transition state structures of such reactions. For the reaction between methanimine (B1209239) and 2,3-dimethylbutadiene, the computed activation barrier for the aza-Diels-Alder reaction is in agreement with a process that requires elevated temperatures. acs.org The formation of the piperidine ring often involves the initial generation of an imine or iminium ion, followed by an intramolecular cyclization. High-level ab initio molecular orbital calculations have been used to study the formation of imines, revealing that the barrier to carbinolamine formation and subsequent dehydration to the imine can be significantly influenced by the presence of explicit water molecules that facilitate proton transfer. acs.orgcapes.gov.br
Furthermore, transition metal-catalyzed reactions offer alternative pathways. For example, copper-catalyzed intramolecular C-H amination provides a route to piperidines. DFT studies on these systems have elucidated a catalytic cycle that can involve a Cu(I)/Cu(II) pathway, with the stereochemistry of the product being determined at a key reductive elimination step. acs.org The following table summarizes computed activation energies for relevant elementary steps in piperidine formation from literature examples.
| Reaction Step | Method | System | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Aza-Diels-Alder Cycloaddition | DFT (PBE0-D3/def2-TZVP) | Methanimine + 2,3-dimethylbutadiene | 29.4 | acs.org |
| Imine Formation (Intramolecular proton transfer) | G2(MP2,SVP) | Methylamine + Formaldehyde (with 2 H2O) | 26.7 (111.9 kJ/mol) | acs.org |
| Imine Formation (from protonated carbinolamine) | G2(MP2,SVP) | Methylamine + Formaldehyde | 16.2 (67.9 kJ/mol) | acs.org |
| Methanimine Cyclotrimerization | DFT | Methanimine | 39.3 | acs.org |
Investigation of Stereoselectivity and Regioselectivity Mechanisms
Controlling stereoselectivity and regioselectivity is a central challenge in the synthesis of complex molecules like this compound. The chiral nature of this compound necessitates the use of asymmetric synthetic strategies, and understanding the mechanisms that govern selectivity is key to their success.
Stereoselectivity is often achieved through kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. The kinetic resolution of N-Boc-2-arylpiperidines using a chiral base system, such as n-BuLi and (-)-sparteine, is a powerful method to obtain enantioenriched products. acs.orgwhiterose.ac.uk This process selectively deprotonates one enantiomer, which can then be trapped with an electrophile. The enantioselectivity of this deprotonation is governed by the difference in the activation energies of the transition states leading to the deprotonation of each enantiomer, which is influenced by the chiral ligand.
In cyclization reactions, the stereochemical outcome can be directed by existing stereocenters in the substrate or by chiral catalysts. For instance, in the synthesis of 2,6-disubstituted piperidines, the use of enantiomeric iridium catalysts can act as a "configurational switch," leading to the selective formation of different stereoisomers. nih.gov Similarly, in the synthesis of 2,5,6-trisubstituted piperidines via aza-Achmatowicz oxidation, the steric bulk of a tosyl group directs the attack of a nucleophile to the opposite face, resulting in the formation of cis-substituted products.
Regioselectivity in the functionalization of the piperidine ring can be controlled by the choice of catalyst and protecting groups. For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can be directed to different positions of the ring. The inherent reactivity of the C-H bonds and the steric and electronic properties of the catalyst-substrate complex determine the site of functionalization.
Computational studies have provided valuable insights into the origins of selectivity. For instance, in the synthesis of 3,4-disubstituted piperidines, DFT calculations have shown that the cis carbocation intermediate is more stable than the trans carbocation, and that the transition state leading to the cis piperidine is favored in concerted cyclizations. nih.govbirmingham.ac.uk The following table presents examples of high stereoselectivity achieved in the synthesis of 2-arylpiperidine derivatives.
| Reaction | Chiral Source | Product | Enantiomeric/Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Kinetic Resolution of N-Boc-2-arylpiperidine | n-BuLi/(-)-sparteine | Recovered Starting Material | up to 97:3 er | whiterose.ac.uk |
| Rh-catalyzed [2+2+2] Cycloaddition | Chiral Rh(I) catalyst | Piperidinol scaffold | >19:1 dr | nih.gov |
| Prins Cyclization | Substrate control | cis-3,4-disubstituted piperidine | up to >98:2 dr | nih.gov |
Kinetics and Thermodynamics of Reactions Involving the Chiral Piperidine Ring
The kinetic and thermodynamic parameters of reactions are fundamental to understanding reaction mechanisms and predicting product distributions. For reactions involving the this compound scaffold, these parameters provide insights into reaction rates, equilibria, and the relative stability of intermediates and products.
Kinetics of piperidine formation and functionalization can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. In the context of kinetic resolution, the relative rates of reaction of the two enantiomers determine the efficiency of the separation. The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow), is a key measure of the effectiveness of a kinetic resolution.
Thermodynamics governs the relative stability of different isomers and conformations of the piperidine ring. DFT calculations have been instrumental in determining the thermodynamic stability of various piperidine derivatives. For instance, in the synthesis of 3,4-disubstituted piperidines, it was demonstrated that at low temperatures under kinetic control, the cis isomer is predominantly formed, while at higher temperatures, isomerization to the thermodynamically more stable trans isomer occurs. nih.govbirmingham.ac.uk This highlights the importance of temperature in controlling the outcome of the reaction.
Computational studies have also been used to investigate the conformational preferences of the piperidine ring. The N-Boc group in N-Boc-2-aryl-4-methylenepiperidines has been shown to undergo rapid rotation, and DFT calculations have estimated the Gibbs energy of activation for this process. acs.org This rapid conformational change is crucial as it allows the molecule to adopt the necessary conformation for reaction. The table below provides some reported kinetic and thermodynamic data for reactions related to the piperidine scaffold.
| Parameter | System | Value | Method | Reference |
|---|---|---|---|---|
| Selectivity Factor (s) for Kinetic Resolution | N-Boc-2-arylpiperidines with n-BuLi/(-)-sparteine | - | Experimental (based on er) | whiterose.ac.uk |
| Gibbs Energy of Activation (ΔG‡) for Boc rotation | N-Boc-2-phenyl-4-methylenepiperidine | ~52 kJ/mol at 195 K | VT-NMR and DFT | acs.org |
| Relative Stability (cis vs. trans) | 3,4-disubstituted piperidine | trans is more stable | Experimental and DFT | nih.govbirmingham.ac.uk |
Understanding Catalyst-Substrate Interactions in Asymmetric Transformations
In asymmetric catalysis, the precise interaction between the catalyst and the substrate is the cornerstone of stereocontrol. For the synthesis of this compound and its derivatives, understanding these interactions at a molecular level is crucial for designing more efficient and selective catalysts.
The enantioselectivity in many catalytic reactions is determined by the formation of diastereomeric transition states, where the chiral catalyst differentiates between the two prochiral faces of the substrate or the two enantiomers of a racemic substrate. The difference in the energy of these diastereomeric transition states dictates the enantiomeric excess of the product. Computational modeling has become a powerful tool to visualize and quantify these interactions. chemrxiv.orgrsc.orgmdpi.com
In the case of the kinetic resolution of 2-arylpiperidines with a chiral base like n-BuLi/sparteine (B1682161), the sparteine ligand creates a chiral environment around the lithium cation. acs.org The substrate, the N-Boc-2-arylpiperidine, coordinates to this chiral complex in a specific manner, leading to preferential deprotonation of one enantiomer. The non-covalent interactions, such as steric hindrance and electrostatic interactions, between the substrate and the chiral ligand are responsible for this discrimination.
For transition metal-catalyzed reactions, the nature of the chiral ligand bound to the metal center is paramount. In the rhodium-catalyzed asymmetric [2+2+2] cycloaddition to form piperidinols, the chiral ligand controls the facial selectivity of the alkyne insertion into the rhodium-alkenyl isocyanate intermediate. nih.gov Similarly, in the enantioselective synthesis of 2-arylpiperidines via rhodium-catalyzed arylation of N-tosylaldimines, the chiral bicyclo[3.3.0]octadiene ligands are key to achieving high enantioselectivity. organic-chemistry.org
The development of new catalysts often involves a detailed study of these interactions. By systematically modifying the catalyst structure and observing the effect on stereoselectivity, chemists can gain insights into the key features of the catalyst-substrate complex that govern the reaction outcome. The following table lists some catalyst systems used in the asymmetric synthesis of piperidine derivatives, highlighting the importance of the chiral ligand.
| Reaction | Catalyst System | Key Interaction Principle | Reference |
|---|---|---|---|
| Kinetic Resolution | n-BuLi / (-)-sparteine | Formation of a chiral organolithium complex that preferentially deprotonates one enantiomer. | acs.orgwhiterose.ac.uk |
| Asymmetric [2+2+2] Cycloaddition | [Rh(C2H4)2Cl]2 / Chiral Diene Ligand | Chiral ligand controls the facial selectivity of alkyne insertion. | nih.gov |
| Asymmetric Arylation of Imines | Rh(I) / Chiral Bicyclo[3.3.0]octadiene Ligand | Chiral ligand creates a specific environment for the addition of the aryl group to the imine. | organic-chemistry.org |
| Intramolecular C-H Amination | Copper / Tris(pyrazolyl)borate Ligand | Ligand influences the geometry and energy of the transition state for C-H activation and C-N bond formation. | acs.org |
Future Research Trajectories for Chiral 2 Arylpiperidine Derivatives
Development of Sustainable and Economically Viable Synthetic Routes
The development of environmentally friendly and cost-effective methods for synthesizing chiral piperidines is a significant goal in modern organic chemistry. nih.gov Future efforts will likely concentrate on several key areas to enhance the sustainability and economic viability of producing (2R)-2-(2-methylphenyl)piperidine and its analogues.
One promising avenue is the advancement of chemo-enzymatic methods . These approaches combine the selectivity of biocatalysts with the practicality of chemical synthesis to create efficient and environmentally benign processes. acs.org For instance, the use of amine transaminases for the synthesis of chiral amines is a rapidly growing field. kaust.edu.sakaust.edu.sa Future research could focus on developing novel transaminases or engineering existing ones to exhibit higher activity and selectivity for 2-arylpiperidine precursors. The integration of enzymatic cascades in one-pot syntheses can further reduce waste and improve efficiency by eliminating the need for isolating intermediates. kaust.edu.sa Additionally, the immobilization of enzymes on solid supports is a critical area of development, as it enhances stability, simplifies product separation, and allows for catalyst reuse, which is crucial for industrial-scale applications. nih.govresearchgate.net
The development of novel heterogeneous and homogeneous catalysts will also be pivotal. Research into non-precious metal catalysts, such as those based on nickel, cobalt, or copper, is gaining traction as a more sustainable alternative to traditional platinum-group metal catalysts. nih.gov For example, new heterogeneous cobalt catalysts on titanium nanoparticles have shown promise for acid-free hydrogenation of pyridine (B92270) precursors to piperidines in water. nih.gov Future work will likely involve designing catalysts with higher turnover numbers, improved stereoselectivity, and broader substrate scope. The exploration of photocatalytic methods also presents a green alternative for constructing the chiral piperidine (B6355638) scaffold. researchgate.net
Furthermore, a focus on atom economy and the use of renewable starting materials will be essential. Synthetic strategies that minimize the formation of byproducts and utilize readily available, bio-based precursors will be at the forefront of sustainable synthesis. Multicomponent reactions (MCRs) are a powerful tool in this regard, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. nih.gov
A summary of emerging sustainable synthetic strategies is presented in the table below.
| Strategy | Key Advantages | Future Research Focus |
| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. acs.org | Engineering novel enzymes, developing enzymatic cascades, improving enzyme immobilization techniques. kaust.edu.sanih.gov |
| Novel Catalysis | Use of earth-abundant metals, improved catalyst stability and reusability. nih.gov | Designing highly active and selective non-precious metal catalysts, exploring photocatalysis. nih.govresearchgate.net |
| Atom Economy & Renewables | Minimized waste, use of sustainable feedstocks. | Development of novel multicomponent reactions, sourcing of bio-based starting materials. nih.gov |
Integration of Advanced Automation and Flow Chemistry in Synthesis
The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of chiral 2-arylpiperidines, offering significant advantages in terms of efficiency, safety, and scalability. mdpi.com
Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comillinois.edu This level of control often leads to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. mdpi.com For the synthesis of this compound, flow chemistry can enable the telescoping of multiple synthetic steps, eliminating the need for isolation and purification of intermediates and thereby reducing manufacturing time and cost. researchgate.net Future research will likely focus on developing integrated multi-step flow syntheses for complex chiral piperidines, incorporating in-line purification and analysis. purdue.edu The application of microreactors in enzymatic synthesis also shows promise for rapid process development and optimization. nih.gov
High-throughput experimentation (HTE) , coupled with automation, allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. purdue.edu This technology can significantly accelerate the discovery and optimization of new synthetic routes for chiral 2-arylpiperidines. The combination of HTE with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), enables the analysis of hundreds of unique reactions in a matter of minutes. purdue.edu This powerful combination will be instrumental in identifying novel and more efficient catalytic systems for the asymmetric synthesis of these compounds.
The synergy between flow chemistry and automation is highlighted in the following table:
| Technology | Key Benefits | Future Research Directions |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, telescoping of reactions. mdpi.comnih.gov | Development of multi-step continuous syntheses, integration of in-line purification and analysis. researchgate.netpurdue.edu |
| High-Throughput Experimentation (HTE) | Rapid reaction screening and optimization, accelerated discovery of new catalysts. purdue.edu | Integration with advanced analytical techniques for real-time analysis, application in biocatalyst development. |
Continued Refinement of Analytical and Spectroscopic Characterization Techniques
Accurate and efficient analytical methods are crucial for the development and quality control of chiral compounds like this compound. Future research will focus on enhancing the resolution, sensitivity, and speed of existing techniques and developing novel methods for stereochemical analysis.
Chiral chromatography , particularly high-performance liquid chromatography (HPLC), remains a cornerstone for the separation and analysis of enantiomers. mdpi.com The development of new chiral stationary phases (CSPs) with improved separation capabilities will continue to be a major research focus. These new CSPs will aim to provide better resolution for a wider range of chiral piperidine derivatives and reduce analysis times. Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. mdpi.com Future advancements in CE will likely involve the development of novel chiral selectors and integration with microfluidic systems for high-throughput analysis.
Spectroscopic techniques are also evolving to provide more detailed structural information. Vibrational Circular Dichroism (VCD) is a powerful tool for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with those calculated using density functional theory (DFT). nih.gov This technique is particularly valuable for the unambiguous assignment of stereochemistry in newly synthesized chiral piperidines. Advances in Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of chiral solvating agents and advanced multi-dimensional experiments, will also continue to play a vital role in the structural elucidation and enantiomeric purity determination of 2-arylpiperidine derivatives.
The table below summarizes key analytical techniques and their future development trends.
| Technique | Principle | Future Refinements |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Development of novel chiral stationary phases with enhanced resolution and broader applicability. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. mdpi.com | New chiral selectors, integration with microfluidics for high-throughput screening. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov | Improved computational methods for spectral prediction, broader application to complex molecules. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Development of more effective chiral auxiliaries, advanced multi-dimensional techniques for complex structural analysis. |
Predictive Design of Chiral Piperidine Analogues through Advanced Computational Methods
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its role in the design of novel chiral piperidine analogues is expected to grow significantly. emanresearch.org
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. emanresearch.org When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict the binding mode and affinity of new piperidine derivatives. nih.govnih.gov This allows for the rational design of molecules with improved biological activity. In the absence of a target structure, LBDD methods, such as pharmacophore modeling, can be employed to design new molecules based on the properties of known active compounds. emanresearch.org
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are crucial for understanding the electronic properties and reactivity of molecules. researchgate.net DFT calculations can be used to predict spectroscopic properties, such as VCD spectra, to aid in stereochemical assignment. nih.gov They can also be used to model reaction mechanisms and predict the stereochemical outcome of synthetic transformations, thereby guiding the development of new synthetic methods.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to study the conformational flexibility of chiral piperidines and their interactions with biological targets or other molecules, providing a more realistic picture of their behavior in a biological environment.
The impact of these computational methods is summarized below.
| Computational Method | Application in Chiral Piperidine Research | Future Directions |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govnih.gov | Improved scoring functions, incorporation of protein flexibility. |
| Pharmacophore Modeling | Designing new molecules based on the features of known active compounds. emanresearch.org | Integration with machine learning for more accurate predictions. |
| Density Functional Theory (DFT) | Predicting spectroscopic properties, modeling reaction mechanisms. nih.govresearchgate.net | Development of more accurate and efficient functionals, application to larger systems. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. nih.gov | Longer timescale simulations, integration with QM methods (QM/MM). |
Exploration of Novel Academic Applications Beyond Traditional Medicinal Chemistry Scaffolds
While the primary focus on chiral 2-arylpiperidines has been in medicinal chemistry due to their prevalence in bioactive molecules, future research will undoubtedly uncover novel applications in other areas of science. researchgate.netthieme-connect.com
One exciting area is their use as chiral ligands or catalysts in asymmetric synthesis. nih.gov The rigid piperidine scaffold, combined with the stereogenic center at the 2-position, makes these molecules attractive candidates for inducing chirality in chemical reactions. Research in this area would involve the synthesis of novel 2-arylpiperidine derivatives with coordinating functional groups and evaluating their performance in a variety of asymmetric transformations, such as allylic alkylations or hydrogenations. rsc.org
The unique stereochemical and electronic properties of chiral 2-arylpiperidines also make them interesting building blocks for the development of new materials . For example, they could be incorporated into polymers to create chiral stationary phases for chromatography or used to construct metal-organic frameworks (MOFs) with chiral pores for enantioselective separations or catalysis.
Furthermore, their well-defined three-dimensional structures make them valuable probes for studying biological processes . By attaching fluorescent tags or other reporter groups, these molecules can be used to investigate the interactions of small molecules with proteins and other biological macromolecules, providing valuable insights into fundamental biological mechanisms.
Potential novel applications are outlined in the table below.
| Application Area | Potential Role of Chiral 2-Arylpiperidines | Research Focus |
| Asymmetric Catalysis | Chiral ligands for transition metal catalysts, organocatalysts. nih.gov | Synthesis of functionalized derivatives, evaluation in various asymmetric reactions. |
| Materials Science | Monomers for chiral polymers, building blocks for chiral MOFs. | Design and synthesis of piperidine-containing materials, characterization of their properties. |
| Chemical Biology | Molecular probes to study biological interactions. | Development of tagged derivatives, application in cellular imaging and binding assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
